3-fluoro-N-methylbicyclo[1.1.1]pentan-1-amine hydrochloride
Description
3-Fluoro-N-methylbicyclo[1.1.1]pentan-1-amine hydrochloride is a bicyclopentane-based amine derivative with a fluorine atom at the 3-position and an N-methyl substituent. Its molecular formula is C₆H₁₀ClFN (MW: 149.61), and it is characterized by the rigid bicyclo[1.1.1]pentane scaffold, which imparts unique steric and electronic properties .
Properties
CAS No. |
2770368-56-2 |
|---|---|
Molecular Formula |
C6H11ClFN |
Molecular Weight |
151.61 g/mol |
IUPAC Name |
3-fluoro-N-methylbicyclo[1.1.1]pentan-1-amine;hydrochloride |
InChI |
InChI=1S/C6H10FN.ClH/c1-8-6-2-5(7,3-6)4-6;/h8H,2-4H2,1H3;1H |
InChI Key |
KPPJUIMFZQFXNR-UHFFFAOYSA-N |
Canonical SMILES |
CNC12CC(C1)(C2)F.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-methylbicyclo[1.1.1]pentan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce a variety of functionalized bicyclo[1.1.1]pentane compounds.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by a highly strained bicyclo[1.1.1]pentane framework, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. The incorporation of fluorine enhances membrane permeability, making it an attractive candidate for pharmacological applications.
Medicinal Chemistry
- Drug Development : 3-Fluoro-N-methylbicyclo[1.1.1]pentan-1-amine hydrochloride serves as a building block for synthesizing novel drug candidates. Its structural features facilitate the design of compounds with enhanced biological activity and stability.
- Anti-inflammatory and Anti-cancer Research : Preliminary studies indicate that this compound may exhibit anti-inflammatory and anti-cancer properties, making it a candidate for further pharmacological investigations.
Biological Studies
- Structural Analysis : The compound is utilized in the structural analysis of biological targets due to its unique binding properties, which are influenced by its bicyclic structure and the presence of fluorine.
- Pharmacokinetics : Research shows that the compound’s lipophilic nature improves its ability to penetrate biological membranes, significantly impacting its pharmacokinetic profiles and biological efficacy.
Mechanism of Action
The mechanism by which 3-fluoro-N-methylbicyclo[1.1.1]pentan-1-amine hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary widely, from inhibiting enzyme activity to altering receptor signaling.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations
Fluorine vs. Hydrogen: 3-Fluorobicyclo[1.1.1]pentan-1-amine Hydrochloride
- Molecular Formula : C₅H₈ClFN (MW: 137.58) .
- Key Differences : Lacks the N-methyl group, reducing steric bulk.
- Synthesis : Radical fluorination using (PhO)₂P(O)N₃ and Et₃N in tBuOH .
- Applications : Used as a bioisostere for tert-butyl or aromatic groups in drug design .
- Storage : Requires refrigeration (2–8°C under argon) due to higher reactivity of the primary amine .
N-Methyl vs. Primary Amine: N-Methylbicyclo[1.1.1]pentan-1-amine Hydrochloride
- Molecular Formula : C₆H₁₂ClN (MW: 133.62) .
- Key Differences : Lacks the 3-fluoro substituent, resulting in lower polarity.
- Synthesis : Likely via alkylation of bicyclo[1.1.1]pentan-1-amine with methylating agents.
- Applications : Explored in peptide modifications and enzyme inhibitors .
- Storage : Stable at room temperature under inert conditions .
Fluorine vs. Methoxy: 3-Methoxy-bicyclo[1.1.1]pentan-1-amine Hydrochloride
- Molecular Formula: C₆H₁₂ClNO (MW: 149.62) .
- Synthesis : Substitution reactions involving methoxide or radical methoxylation.
- Applications : Less common in drug discovery due to metabolic liability of methoxy groups.
Physicochemical Properties
*LogP estimated based on substituent contributions.
Biological Activity
3-Fluoro-N-methylbicyclo[1.1.1]pentan-1-amine hydrochloride, a bicyclic amine compound, has garnered significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound is characterized by a highly strained bicyclo[1.1.1]pentane framework, which enhances its chemical properties and biological interactions.
Structural Characteristics
The presence of a fluorine atom in the structure increases lipophilicity, crucial for membrane permeability and biological activity. The bicyclic structure allows for unique binding properties with various biological targets, making it a promising candidate for drug development.
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 3-Fluoro-N-methylbicyclo[1.1.1]pentan-1-amine hydrochloride | Bicyclic structure with fluorine | Enhanced lipophilicity and metabolic stability |
| 3-Phenylbicyclo[1.1.1]pentan-1-amine | Bicyclic structure with a phenyl group | Different pharmacokinetic profile |
| 3-Chlorobicyclo[1.1.1]pentan-1-amine | Bicyclic structure with chlorine | Varying reactivity compared to fluorine |
| 3-Bromobicyclo[1.1.1]pentan-1-amine | Bicyclic structure with bromine | Affects sterics and reactivity differently |
Biological Activity
The biological activity of 3-fluoro-N-methylbicyclo[1.1.1]pentan-1-amine hydrochloride has been primarily studied in the context of its interactions with specific molecular targets, particularly in anti-inflammatory and anti-cancer applications.
Research indicates that the compound exhibits potent inhibition of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in immune regulation and tumor progression. Inhibition of IDO1 can enhance anti-tumor immunity, making this compound a candidate for combination therapies with immune checkpoint inhibitors like pembrolizumab .
Case Studies
One notable study demonstrated that a bicyclo[1.1.1]pentane-derived compound exhibited excellent potency in cellular assays (HeLa IC50: 3.1 nM) while maintaining favorable pharmacokinetic properties, including low clearance and good oral bioavailability . This highlights the potential of structurally similar compounds, including 3-fluoro-N-methylbicyclo[1.1.1]pentan-1-amine hydrochloride, to achieve similar therapeutic benefits.
Pharmacokinetics
The pharmacokinetic profile of 3-fluoro-N-methylbicyclo[1.1.1]pentan-1-amine hydrochloride is influenced by its lipophilic nature, enhancing its ability to penetrate biological membranes effectively. Studies have shown that compounds with similar structures exhibit improved metabolic stability and reduced clearance rates compared to their non-fluorinated analogs .
Synthesis and Scalability
The synthesis of this compound typically involves radical fluorination processes, such as the decarboxylative fluorination of bicyclo[1.1.1]pentane derivatives using silver nitrate as a catalyst and Selectfluor as the fluorine source . This method suggests potential scalability for industrial applications.
Q & A
Q. What synthetic strategies are most effective for preparing 3-fluoro-N-methylbicyclo[1.1.1]pentan-1-amine hydrochloride?
The synthesis typically involves two key steps: (1) constructing the strained bicyclo[1.1.1]pentane core and (2) introducing fluorine and methylamine groups. A validated approach uses radical fluorination of [1.1.1]propellane intermediates. For example, Goh and Adsool (2015) demonstrated that radical fluorination with Selectfluor® under mild conditions yields 3-fluorobicyclo[1.1.1]pentan-1-amine, which is subsequently methylated and converted to the hydrochloride salt . Alternative routes include photochemical cycloadditions or metal-free homolytic alkylation for functionalization .
Q. How can the purity and structural integrity of this compound be validated?
Analytical methods include:
- NMR Spectroscopy : NMR confirms fluorine incorporation (δ ~ -120 ppm for bridgehead fluorine) .
- X-ray Crystallography : Resolves strain-induced distortions in the bicyclo[1.1.1]pentane framework .
- HPLC-MS : Quantifies purity (>97% as per commercial standards; see ) and detects hydrolytic byproducts under acidic conditions .
Q. What are the recommended storage conditions to ensure compound stability?
Store under inert atmosphere (argon) at room temperature. The hydrochloride salt form enhances stability compared to freebase amines. Avoid prolonged exposure to moisture or light, as the bicyclo[1.1.1]pentane core may undergo strain-relief reactions .
Advanced Research Questions
Q. How does the fluorine substituent influence biological activity compared to non-fluorinated analogs?
Fluorine enhances metabolic stability and bioavailability by:
- Reducing cytochrome P450-mediated oxidation.
- Increasing lipophilicity (logP ~1.8 vs. 1.2 for non-fluorinated analogs) .
Case studies show fluorinated bicyclo[1.1.1]pentanes exhibit 2–3× higher potency in enzyme inhibition assays (e.g., METTL3) due to improved target binding .
Q. What experimental designs address contradictions in reported synthetic yields?
Discrepancies in yields (40–94%) arise from:
- Radical Initiation Efficiency : Use of TTMSS vs. azobisisobutyronitrile (AIBN) impacts reaction completion .
- Purification Methods : Chromatography-free protocols (e.g., celite filtration) reduce losses but may lower purity .
Optimization involves screening initiators and scaling via flow chemistry to minimize side reactions .
Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitutions?
Density Functional Theory (DFT) calculations reveal:
- The bridgehead fluorine’s electronegativity increases electrophilicity at the adjacent carbon.
- Transition states for SN2 reactions show higher activation energy (~25 kcal/mol) due to steric hindrance from the bicyclic framework .
These insights guide solvent selection (polar aprotic > protic) and temperature optimization (60–80°C) for derivatization .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
